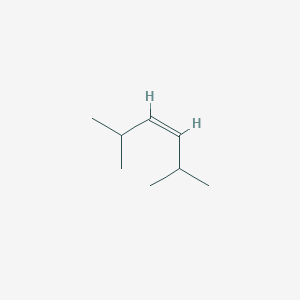

cis-2,5-Dimethyl-3-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2,5-dimethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCMKWVOMRUHKZ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-44-5 | |

| Record name | 3-Hexene, 2,5-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010557445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-2,5-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic data of cis-2,5-Dimethyl-3-hexene. The information is intended for researchers, scientists, and professionals in drug development who may use this compound as a model system for studying reaction mechanisms or as an intermediate in organic synthesis.

Core Chemical Properties

This compound, also known as (Z)-2,5-dimethylhex-3-ene, is an alkene with the molecular formula C₈H₁₆.[1] Its structure features a carbon-carbon double bond with two isopropyl groups on the same side, which influences its physical and chemical properties.[2] It is a colorless liquid at room temperature and is soluble in most organic solvents like ether, alcohol, and benzene.[3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Number | 10557-44-5 | [1] |

| IUPAC Name | (Z)-2,5-dimethylhex-3-ene | [1] |

| Boiling Point | ~140-144 °C | [3] |

| Melting Point | ~-82 °C | [3] |

| Density | ~0.764 g/cm³ | [3] |

| Appearance | Colorless liquid | [3] |

| Solubility | Soluble in ether, alcohol, benzene | [3] |

Stereoselective Synthesis

The most common and stereoselective method for the synthesis of this compound is the partial hydrogenation of the corresponding alkyne, 2,5-Dimethyl-3-hexyne, using a poisoned catalyst, most notably the Lindlar catalyst.[2] This catalyst, typically palladium on calcium carbonate poisoned with lead acetate and quinoline, deactivates the more active sites on the palladium surface, preventing the over-reduction of the alkene to an alkane and ensuring a syn-addition of hydrogen atoms across the triple bond to yield the cis-alkene.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dimethyl-3-hexyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Hexane (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask with a magnetic stir bar

-

Hydrogenation apparatus (e.g., balloon filled with H₂)

-

Filtration setup (e.g., Büchner funnel with celite)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2,5-Dimethyl-3-hexyne in anhydrous hexane.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Add a small amount of quinoline (as a further poison to enhance selectivity).

-

Flush the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the cis-alkene.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with fresh hexane to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation if necessary.

Chemical Reactivity

The primary site of reactivity in this compound is the electron-rich carbon-carbon double bond. It readily undergoes electrophilic addition reactions. The symmetrical nature of this alkene simplifies regiochemical outcomes.[2]

Electrophilic Addition: Halogenation

This compound reacts with halogens such as bromine (Br₂) and chlorine (Cl₂) to form vicinal dihalides. The reaction proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond.

Materials:

-

This compound

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Separatory funnel

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear upon addition.

-

Continue the addition until a faint persistent bromine color is observed.

-

Once the reaction is complete (monitored by TLC), transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3-dibromo-2,5-dimethylhexane.

-

The product can be purified by chromatography or recrystallization.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]

Spectroscopic Data Summary

| Technique | Description | Source(s) |

| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The cis-isomer exhibits distinct splitting patterns for its allylic protons. | [2] |

| ¹³C NMR | The carbon NMR spectrum details the chemical shifts of the carbon atoms in the molecule. Data is available in various databases. | [2] |

| Infrared (IR) | The IR spectrum shows the vibrational frequencies of the bonds. The C=C stretching frequency for the cis-isomer may show a broader absorption band due to lower symmetry compared to the trans-isomer. | [2] |

| Mass Spec. (MS) | Mass spectrometry confirms the molecular weight of the compound by providing the mass-to-charge ratio of the molecular ion and its fragments. Reference spectra are available from the NIST Mass Spectrometry Data Center. | [1][2] |

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It should be stored in a cool, well-ventilated area away from sources of ignition and oxidizing agents.[3] When handling, avoid contact with skin, eyes, and mucous membranes.[3] In case of contact, rinse immediately with plenty of water and seek professional medical advice.[3] Due to its volatile nature, prolonged exposure to air should be avoided to prevent excessive inhalation.[3]

References

An In-depth Technical Guide to the Stereochemistry of cis-2,5-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry of cis-2,5-dimethyl-3-hexene. It elucidates the molecule's structural features, focusing on its chirality and symmetry elements. A detailed experimental protocol for its stereoselective synthesis is provided, alongside a summary of the key spectroscopic data necessary for its characterization. This document serves as a critical resource for researchers in organic synthesis, stereochemistry, and drug development, offering foundational knowledge for the application of this compound in complex molecular design and synthesis.

Stereochemical Analysis

This compound is an alkene with the molecular formula C₈H₁₆. The designation "cis" indicates that the two isopropyl groups attached to the double-bonded carbons are on the same side of the double bond. A critical aspect of its stereochemistry is its achirality .

The achiral nature of this compound arises from the presence of a plane of symmetry that bisects the carbon-carbon double bond and reflects the two halves of the molecule onto each other. This symmetry element precludes the existence of non-superimposable mirror images (enantiomers). Consequently, this compound is not optically active.

The relationship between the stereoisomers of 2,5-dimethyl-3-hexene is that of diastereomers . The cis and trans isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the isopropyl groups around the double bond. They are not mirror images of each other and thus have distinct physical and chemical properties.

Further confirmation of the achiral nature of the cis isomer is observed in its reactions. For instance, the epoxidation of this compound yields a meso-epoxide.[1] A meso compound is an achiral compound that has chiral centers. The formation of a meso product from this reaction is a direct consequence of the starting alkene's symmetry.

Data Presentation

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 10557-44-5 |

| Boiling Point | ~114.3 °C at 760 mmHg |

| Melting Point | Not available |

| Density | Not available |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Chemical shifts for the vinyl protons are expected to be in the range of 5.2-5.5 ppm, with a characteristic coupling constant for cis-alkenes. The methine protons of the isopropyl groups would appear further upfield, and the methyl protons would be the most shielded. |

| ¹³C NMR | The sp² hybridized carbons of the double bond would have chemical shifts in the downfield region typical for alkenes (~130 ppm). The sp³ hybridized carbons of the isopropyl groups would appear in the upfield region. |

| Infrared (IR) Spectroscopy | A characteristic C=C stretching vibration for a cis-disubstituted alkene is expected around 1650 cm⁻¹. C-H stretching vibrations for the sp² carbons would be observed just above 3000 cm⁻¹, while those for the sp³ carbons would be just below 3000 cm⁻¹. A C-H out-of-plane bending (wagging) vibration for a cis-alkene is typically observed in the range of 675-730 cm⁻¹.[2] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 112. Common fragmentation patterns for alkenes include allylic cleavage. For this compound, a prominent fragment would be expected from the loss of an isopropyl radical (m/z = 69). |

Experimental Protocols

The primary method for the synthesis of this compound is the stereoselective partial hydrogenation of 2,5-dimethyl-3-hexyne using a poisoned catalyst, most commonly a Lindlar catalyst .[1]

Synthesis of this compound via Lindlar Hydrogenation

Materials:

-

2,5-Dimethyl-3-hexyne

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)

-

Hexane (or other suitable alkane solvent)

-

Hydrogen gas (H₂)

-

Standard glassware for atmospheric or slightly positive pressure reactions (e.g., three-neck flask, condenser, gas inlet)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet connected to a hydrogen source, add 2,5-dimethyl-3-hexyne and a suitable solvent such as hexane.

-

Catalyst Addition: To this solution, add a catalytic amount of Lindlar's catalyst. The catalyst loading is typically around 5-10% by weight relative to the alkyne.

-

Hydrogenation: The flask is then purged with hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure, although slight warming may be employed to increase the reaction rate. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting alkyne and the appearance of the desired alkene.

-

Workup: Upon completion of the reaction (as determined by monitoring), the reaction mixture is filtered to remove the catalyst. The filter cake should be handled with care as palladium on carbon can be pyrophoric. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by distillation to yield pure this compound. The purity of the final product should be assessed by GC and spectroscopic methods (NMR, IR).

Mandatory Visualization

Stereoisomer Relationship Diagram

Caption: Relationship between 2,5-dimethyl-3-hexyne and its hydrogenation products.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of cis-2,5-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-2,5-Dimethyl-3-hexene (CAS Number: 10557-44-5), a significant model compound in stereochemical and mechanistic studies.[1] Due to its well-defined cis-configuration, this alkene is instrumental in developing and refining spectroscopic methods for differentiating geometric isomers.[1] This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Molecular Structure and Properties

-

Molecular Formula: C₈H₁₆

-

Molecular Weight: 112.21 g/mol [1]

-

IUPAC Name: (Z)-2,5-dimethylhex-3-ene

-

Synonyms: this compound

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For alkenes, the chemical shifts of vinylic and allylic protons, as well as the coupling constants between them, are particularly diagnostic.

¹H NMR Spectroscopy (Predicted)

Due to the unavailability of a detailed experimental spectrum in public databases, the following table presents predicted ¹H NMR data. The symmetry of the molecule results in chemically equivalent protons on both sides of the double bond.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| a | 5.3 - 5.5 | Triplet of multiplets (tm) | J(H-H) ≈ 10-12 Hz, J(H-H) ≈ 6-8 Hz |

| b | 2.3 - 2.5 | Multiplet (m) | - |

| c | 0.9 - 1.0 | Doublet (d) | J(H-H) ≈ 6-7 Hz |

Note: Predicted data is based on standard chemical shift values and coupling constant ranges for similar structures.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| 1 | 128 - 132 |

| 2 | 30 - 35 |

| 3 | 20 - 25 |

Note: Predicted data is based on standard chemical shift values for similar alkene structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are related to the C=C double bond and the C-H bonds. The cis-isomer often displays a broader C=C stretching absorption band due to lower molecular symmetry.[1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | ~1650 | Medium, Broader for cis |

| C-H Bend (out-of-plane) | 675 - 725 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the parent molecule.

| m/z | Relative Intensity | Probable Fragment |

| 112 | Moderate | [C₈H₁₆]⁺ (Molecular Ion) |

| 97 | Moderate | [C₇H₁₃]⁺ (Loss of CH₃) |

| 69 | Strong | [C₅H₉]⁺ (Allylic cleavage, loss of C₃H₇) |

| 55 | Moderate | [C₄H₇]⁺ |

| 43 | Strong (Base Peak) | [C₃H₇]⁺ (Isopropyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Note: The fragmentation pattern is based on typical fragmentation of alkenes, which involves allylic cleavage to form stable carbocations.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For nonpolar compounds like this compound, deuterated chloroform (CDCl₃) is a common choice.

-

Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Sample Preparation:

-

Accurately weigh the desired amount of this compound.

-

Dissolve the sample in the deuterated solvent in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

-

Infrared (IR) Spectroscopy Sample Preparation

For a liquid sample like this compound, the thin-film method is typically employed.

-

Sample Preparation:

-

Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates.

-

Ensure there are no air bubbles in the film.

-

-

Data Acquisition:

-

Mount the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS) Sample Preparation and Analysis

Electron Ionization (EI) is a common method for the analysis of volatile, nonpolar compounds like this compound.

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation from any impurities.

-

The sample is vaporized in a heated inlet.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow of Spectroscopic Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Cis Configuration in Alkenes

This guide provides a comprehensive technical overview of the cis configuration in alkenes, also known as geometric isomerism. It delves into the fundamental principles governing this stereochemical arrangement, its impact on molecular properties, and its critical role in modern chemistry and drug development.

Core Concepts of Cis-Trans Isomerism

Cis-trans isomerism, a form of stereoisomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond.[1][2][3][4] This rigidity means that the spatial arrangement of substituents attached to the double-bond carbons is fixed, leading to distinct, non-interconvertible molecules.[2][3][4]

-

Cis Isomer: In the cis configuration, the higher-priority substituents on each carbon of the double bond are located on the same side of the double bond's plane. The term "cis" is Latin for "on this side".[1][3][5]

-

Trans Isomer: In the trans configuration, these substituents are on opposite sides of the plane. "Trans" is Latin for "across".[1][3][5]

For this type of isomerism to exist, each carbon atom of the double bond must be attached to two different groups.[2][3][6][7] If one of the carbons is bonded to two identical groups, cis-trans isomerism is not possible.[3][6] While the cis-trans notation is common, the more systematic E/Z notation is used for alkenes with three or four different substituents, based on Cahn-Ingold-Prelog priority rules.[1][8]

Caption: Logical relationship of cis-trans isomers within the broader classification of chemical isomers.

Impact on Physical Properties

The distinct geometries of cis and trans isomers lead to significant differences in their physical properties. These variations are primarily driven by differences in molecular polarity and symmetry.

-

Polarity and Boiling Point: Cis isomers are generally more polar than their trans counterparts.[9] In a cis isomer, the dipole moments of polar bonds often reinforce each other, resulting in a net molecular dipole.[1] In a trans isomer, individual bond dipoles tend to cancel each other out due to symmetry, leading to a smaller or zero net dipole.[1][10] The higher polarity of cis isomers leads to stronger intermolecular dipole-dipole forces, and consequently, higher boiling points.[1][9]

-

Symmetry and Melting Point: Trans isomers are typically more symmetrical than cis isomers. This allows them to pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces in the solid state.[1] Consequently, trans isomers generally have higher melting points and lower solubility in inert solvents compared to their cis counterparts.[1][10]

Table 1: Comparison of Physical Properties for Selected Alkene Isomers

| Compound | Isomer | Dipole Moment (D) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| Pent-2-ene | cis | ~0.3 D | 37[1][10] | -151 |

| trans | ~0 D | 36[1][10] | -140 | |

| 1,2-Dichloroethene | cis | 1.9 D | 60.3[1][9] | -80 |

| trans | 0 D | 47.5[1][9] | -50 | |

| Butenedioic Acid | cis (Maleic Acid) | 2.55 D | 135 (decomposes) | 131-139 |

| trans (Fumaric Acid) | 0 D | 287 (sublimes) | 287 | |

| Oleic/Elaidic Acid | cis (Oleic Acid) | - | ~360 | 13.4[1][10] |

| | trans (Elaidic Acid) | - | ~449 | 43[1][10] |

Thermodynamic Stability

In most acyclic systems, trans alkenes are thermodynamically more stable than their cis isomers.[11] This increased stability is attributed to reduced steric strain, as the bulky substituent groups are positioned on opposite sides of the double bond, minimizing non-bonding interactions.[11][12][13]

The relative stability of alkene isomers can be quantified by comparing their heats of hydrogenation (ΔH°hydrog). Since both isomers hydrogenate to the same alkane, a less stable isomer will release more energy during the reaction.[11][12] For example, the hydrogenation of cis-2-butene releases more energy than that of trans-2-butene, confirming the cis isomer is higher in energy (less stable).[11][12]

Table 2: Heats of Hydrogenation and Stability

| Alkene | Heat of Hydrogenation (ΔH°hydrog) | Relative Stability |

|---|---|---|

| cis-2-Butene | -119 kJ/mol (-28.3 kcal/mol)[11][12] | Less Stable |

| trans-2-Butene | -115 kJ/mol (-27.4 kcal/mol)[11][12] | More Stable |

| Difference | 4 kJ/mol | trans is more stable by 4 kJ/mol |

An important exception exists in cycloalkenes. For rings smaller than cyclooctene, the cis isomer is more stable because a trans double bond would introduce excessive ring strain.[13][14]

Experimental Protocols for Isomer Differentiation

Distinguishing between cis and trans isomers is a routine challenge in synthesis and analysis. Spectroscopic methods are the most powerful tools for this purpose.

Caption: A typical workflow for differentiating cis and trans alkene isomers using IR and NMR spectroscopy.

The primary utility of IR spectroscopy in this context is the analysis of out-of-plane C-H bending vibrations ("wags"). The position of these absorption bands is highly diagnostic of the substitution pattern around the double bond.

-

Principle: The symmetry of the isomer affects its vibrational modes. Trans-disubstituted alkenes have a characteristic C-H wagging absorption that is absent or shifted in the corresponding cis isomer.[15]

-

Methodology:

-

Prepare a sample of the alkene (e.g., as a thin film on a salt plate, a KBr pellet, or in a suitable solvent).

-

Acquire the IR spectrum, typically over the range of 4000-600 cm⁻¹.

-

Analyze the fingerprint region for key absorptions:

-

-

Data Interpretation: The presence of a strong band near 970 cm⁻¹ is compelling evidence for a trans configuration, while its absence and the presence of a band near 700 cm⁻¹ suggests a cis configuration.

¹H NMR spectroscopy provides definitive structural information through the analysis of vicinal coupling constants (³J).

-

Principle: The magnitude of the spin-spin coupling between two protons on adjacent carbons (vicinal protons) is dependent on the dihedral angle between them. According to the Karplus relationship, this coupling is significantly larger for protons in a trans arrangement (180° dihedral angle) than for those in a cis arrangement (0° dihedral angle).

-

Methodology:

-

Dissolve the alkene sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify the signals corresponding to the vinylic protons.

-

Measure the coupling constant (³JHH) between the vicinal vinylic protons.

-

-

Data Interpretation:

-

Trans Isomers: Typically show a large coupling constant, ³J ≈ 12-18 Hz .

-

Cis Isomers: Show a smaller coupling constant, ³J ≈ 6-12 Hz . This difference is robust and serves as a reliable method for assigning stereochemistry.

-

Role in Drug Development and Biological Systems

The rigid geometry of cis and trans alkenes is a critical design element in medicinal chemistry. The specific orientation of substituents can dictate how a molecule fits into a receptor's binding pocket, making stereochemistry a key determinant of pharmacological activity.

A prominent strategy in drug design is the use of an alkene as a bioisostere—a chemical substitute—for an amide bond. Amide bonds are susceptible to enzymatic cleavage, limiting the oral bioavailability and half-life of many peptide-based drugs. Replacing a flexible, hydrolyzable amide with a rigid, stable alkene can overcome these liabilities while maintaining the necessary three-dimensional arrangement of key functional groups.

An (E)-alkene (trans) can mimic the extended conformation of a peptide backbone. This was successfully applied in the development of CGRP (Calcitonin Gene-Related Peptide) receptor antagonists for migraine treatment, where replacing a central amide with an (E)-alkene preserved the bioactive conformation necessary for receptor binding.[17]

Caption: The use of an alkene as a rigid and stable bioisostere for a labile amide bond in drug design.

Furthermore, cis double bonds are fundamental to the structure of many biologically important molecules, most notably unsaturated fatty acids like oleic acid. The cis configuration introduces a "kink" in the hydrocarbon chain, preventing tight packing and ensuring the fluidity of cell membranes at physiological temperatures.

References

- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stereochemistry of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. leah4sci.com [leah4sci.com]

- 6. 7.4 Cis–Trans Isomerism in Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. longdom.org [longdom.org]

- 11. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Stability of cis vs trans isomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. quora.com [quora.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. (E)-Alkenes as replacements of amide bonds: development of novel and potent acyclic CGRP receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of cis-2,5-Dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant applications in the pharmaceutical, agrochemical, and materials science industries. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties. The partial reduction of alkynes to cis-alkenes is a particularly valuable transformation.

This document provides detailed application notes and a comprehensive protocol for the synthesis of cis-2,5-dimethyl-3-hexene from its corresponding alkyne, 2,5-dimethyl-3-hexyne. The primary method described is the catalytic hydrogenation using Lindlar's catalyst, a poisoned heterogeneous catalyst renowned for its high stereoselectivity.[1][2][3]

Reaction Principle

The conversion of an alkyne to a cis-alkene is achieved by the syn-addition of two hydrogen atoms across the carbon-carbon triple bond.[4][5] Standard hydrogenation catalysts, such as palladium on carbon (Pd/C) or platinum, are typically too reactive and will reduce the alkyne completely to an alkane.[1] To stop the reaction at the alkene stage, a "poisoned" catalyst is required.

Lindlar's catalyst, composed of palladium supported on calcium carbonate (CaCO₃) and deactivated with lead acetate and quinoline, is the classic reagent for this purpose.[3][5] The lead and quinoline "poison" the most active catalytic sites, reducing the catalyst's activity just enough to prevent the subsequent reduction of the newly formed alkene.[3] The reaction occurs on the surface of the solid catalyst, where the alkyne adsorbs and is then approached by hydrogen atoms from the same face, ensuring the formation of the cis isomer.[4]

Reaction Pathway

The overall transformation is the stereoselective reduction of an internal alkyne to a cis-alkene using molecular hydrogen and a poisoned palladium catalyst.

Caption: Overall reaction scheme for the synthesis.

Quantitative Data

While specific yield data for the hydrogenation of 2,5-dimethyl-3-hexyne is not widely published, data from the analogous reduction of 3-hexyne provides a strong indication of the expected efficiency and selectivity. The steric hindrance from the isopropyl groups in 2,5-dimethyl-3-hexyne is slightly greater than the ethyl groups in 3-hexyne but is not expected to significantly alter the outcome.

Table 1: Representative Performance of Lindlar Catalysis on Internal Alkynes

| Substrate | Catalyst System | Selectivity for (Z)-alkene | Selectivity for (E)-alkene | Selectivity for alkane | Reference |

|---|---|---|---|---|---|

| 3-Hexyne | Lindlar Catalyst | >93% | Not Reported | Not Reported | [6] |

| 3-Hexyne | Pd/C (1 wt%) | >98% | <1.4% | <0.5% |[6] |

Table 2: Physical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 2,5-Dimethyl-3-hexyne | C₈H₁₄ | 110.20 | ~135-137 | ~0.74 |

| this compound | C₈H₁₆ | 112.22 | ~115-116 | ~0.73 |

Experimental Protocol

This protocol describes a general procedure for the partial hydrogenation of an internal alkyne using Lindlar's catalyst. Caution: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated fume hood away from ignition sources. The catalyst may be pyrophoric and should be handled with care.

Materials and Equipment

-

Reactant: 2,5-Dimethyl-3-hexyne

-

Catalyst: Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Inhibitor: Quinoline

-

Solvent: Hexane or Ethanol (reagent grade)

-

Hydrogen Source: Hydrogen gas cylinder with regulator or balloon

-

Reaction Vessel: Three-neck round-bottom flask

-

Apparatus: Magnetic stirrer, gas inlet adapter, condenser, balloon or gas burette, filtration setup (e.g., Büchner funnel with Celite® or syringe filter)

-

Workup: Rotary evaporator, separatory funnel

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Detailed Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a hydrogen/inert gas manifold, and a condenser topped with a hydrogen-filled balloon. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Charging the Flask: Under a positive pressure of inert gas, add the solvent (e.g., 100 mL of hexane) to the flask. Add 2,5-dimethyl-3-hexyne (e.g., 5.51 g, 50 mmol). Once dissolved, add Lindlar's catalyst (e.g., 0.5 g, ~1 mol% Pd) and quinoline (e.g., 0.5 g).

-

Hydrogenation: Replace the inert gas atmosphere with hydrogen by performing three vacuum/H₂ backfill cycles. Ensure the hydrogen balloon remains inflated.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (if using a gas burette) or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne. The reaction is typically complete within a few hours. It is crucial to stop the reaction once all the alkyne has been consumed to prevent over-reduction.[3]

-

Workup - Catalyst Removal: Once the reaction is complete, purge the system again with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with a small amount of fresh solvent (hexane) to recover all the product.

-

Purification: Combine the filtrate and washes. If quinoline needs to be removed, the organic solution can be washed with dilute acid (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by simple distillation if necessary.

-

Analysis: Characterize the final product using NMR and IR spectroscopy to confirm the cis-alkene structure and assess its purity via GC.

Safety and Handling

-

Hydrogen Gas: Extremely flammable. Handle in a well-ventilated area and ensure there are no nearby sources of ignition.

-

Lindlar's Catalyst: May be pyrophoric upon exposure to air, especially when dry and containing residual hydrogen. Handle under an inert atmosphere when possible.

-

Lead Acetate: A component of the catalyst poison, is toxic. Avoid inhalation and skin contact.

-

Quinoline: Harmful if swallowed or inhaled. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Organic solvents like hexane and ethanol are flammable. Handle with care.

References

- 1. Hydrogenation of Alkynes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

Application Note: Selective Partial Hydrogenation of Alkynes to cis-Alkenes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective partial hydrogenation of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules, including pharmaceuticals, natural products, and agrochemicals. The primary challenge lies in preventing the over-reduction of the initially formed alkene to the corresponding alkane.[1] This protocol details established and reliable methods for achieving high chemo- and stereoselectivity for the desired cis-(Z)-alkene product through the use of "poisoned" or deactivated catalysts.

Core Concepts: Achieving Selectivity

Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum are highly active and will typically reduce an alkyne completely to an alkane.[2] To isolate the intermediate alkene, the catalyst's activity must be attenuated. This is achieved by using a "poisoned" catalyst, where a substance is added to reduce its catalytic efficiency, thus preventing the further reduction of the alkene.[3][4]

The mechanism for this reaction involves the syn-addition of two hydrogen atoms across the alkyne's triple bond. The alkyne adsorbs onto the surface of the metal catalyst, and then two hydrogen atoms are delivered to the same face of the molecule, resulting in the exclusive formation of the cis-(Z)-alkene.[3][5]

Key Catalysts and Protocols

Two of the most common and effective catalyst systems for this transformation are Lindlar's Catalyst and the P-2 Nickel catalyst.

Lindlar's catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison, typically lead acetate (Pb(OAc)₂) and quinoline.[4][5] The poison selectively deactivates the most active sites on the palladium surface, which prevents the alkene product from being further reduced.[5]

Experimental Protocol: General Procedure for Lindlar Hydrogenation

-

Catalyst Preparation (optional, as it is commercially available): Lindlar's catalyst can be prepared by the reduction of palladium(II) chloride in a slurry of calcium carbonate, followed by the addition of the lead acetate and quinoline poisons.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

-

Hydrogenation: Seal the flask, purge the system with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a controlled gas inlet at atmospheric pressure.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting alkyne and the formation of the cis-alkene. It is critical to stop the reaction once the alkyne is consumed to prevent potential over-reduction or isomerization.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Quantitative Data for Lindlar's Catalyst

| Substrate | Product | Yield (%) | Selectivity (cis:trans) | Reference |

| Phenylacetylene | Styrene | >90% | High Z-selectivity | [6] (General outcome) |

| 2-Butyne-1,4-diol | cis-2-Butene-1,4-diol | High | >90:10 | [7] |

| Internal Alkynes | cis-Alkenes | Generally High | Predominantly cis | [1][4] |

Note: Specific yields and selectivities can vary significantly based on the substrate, solvent, and precise reaction conditions.

P-2 Nickel is a borohydride-reduced nickel catalyst prepared by the reaction of nickel(II) acetate with sodium borohydride in ethanol.[8][9] This catalyst is highly sensitive to the substrate's structure.[8] For the highly stereospecific synthesis of cis-alkenes, ethylenediamine is often added as a modifier, which further enhances selectivity by preventing over-reduction and promoting the desired cis-geometry.[8][10]

Experimental Protocol: General Procedure for Hydrogenation with P-2 Nickel

-

Catalyst Preparation (in situ): In a reaction flask under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol.[8] Add a solution of sodium borohydride in ethanol to produce a nearly colloidal, black precipitate of the P-2 nickel catalyst.[8][9]

-

Catalyst Modification: Add ethylenediamine to the freshly prepared catalyst suspension.

-

Substrate Addition: Introduce the alkyne substrate to the reaction mixture.

-

Hydrogenation: Maintain the hydrogen atmosphere (typically 1 atm) and stir the mixture vigorously at room temperature (20-25°C).[8] Hydrogen uptake is usually rapid and ceases upon completion.[8]

-

Monitoring: Monitor the reaction by GC or TLC.

-

Workup: Once the reaction is complete, the catalyst can be removed by filtration. Ethylenediamine can be removed by washing the organic extract with water.[8]

-

Purification: After solvent removal, the product can be purified by standard laboratory techniques.

Quantitative Data for P-2 Nickel with Ethylenediamine

| Substrate (mmol) | P-2 Ni (mmol) | Olefin (%) | cis:trans Ratio | Total Yield (%) | Reference |

| Hex-3-yne (40) | 5.0 | 98 | 97:1 | >95 | [8] |

| Hex-3-yne (200) | 10.0 | 97 | ca. 200:1 | >95 | [8] |

| 1-Phenylpropyne (100) | 5.0 | 96 | ca. 200:1 | >95 | [8] |

| Hex-3-yn-1-ol (40) | 5.0 | 98 | >100:1 | 94 | [8] |

Visualizations

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]

- 7. Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 10. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Synthesis of cis-2,5-Dimethyl-3-hexene using Lindlar's Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-2,5-Dimethyl-3-hexene from 2,5-dimethyl-3-hexyne via partial hydrogenation using Lindlar's catalyst. Lindlar's catalyst, a poisoned palladium catalyst, is renowned for its ability to selectively reduce alkynes to cis-alkenes without further reduction to the corresponding alkane. This protocol outlines the preparation of Lindlar's catalyst, the hydrogenation procedure, and methods for purification and analysis of the final product. The high selectivity of this method makes it a valuable tool in organic synthesis, particularly in the construction of complex molecules where precise stereochemistry is crucial.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. The geometric configuration of a double bond can profoundly influence the biological activity and physical properties of a molecule. The partial hydrogenation of alkynes to cis-alkenes is a classic transformation, and Lindlar's catalyst remains the reagent of choice for this purpose.

Lindlar's catalyst consists of palladium supported on calcium carbonate and poisoned with a lead salt (e.g., lead acetate) and often an amine (e.g., quinoline).[1] The "poisoning" of the palladium catalyst deactivates it sufficiently to prevent the over-reduction of the initially formed cis-alkene to the alkane, thus allowing for the isolation of the desired alkene product with high stereoselectivity.[1] The reaction proceeds via the syn-addition of hydrogen to the alkyne, which is adsorbed onto the catalyst surface, resulting in the exclusive formation of the cis-isomer.

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a symmetrically substituted cis-alkene, using a commercially available or laboratory-prepared Lindlar's catalyst.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound using Lindlar's catalyst. The data is based on typical results reported in the literature for similar alkyne hydrogenations.

| Parameter | Value | Reference |

| Substrate | 2,5-Dimethyl-3-hexyne | N/A |

| Product | This compound | N/A |

| Catalyst | 5% Pd/CaCO₃ poisoned with lead acetate | [1] |

| Typical Yield | >95% | [2] |

| Selectivity for cis-alkene | >98% | [2] |

| Byproducts | <2% (trans-alkene, alkane) | [2] |

Experimental Protocols

Protocol 1: Preparation of Lindlar's Catalyst (5% Pd/CaCO₃ poisoned with Lead Acetate)

This protocol describes the preparation of Lindlar's catalyst from palladium(II) chloride.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Calcium carbonate (CaCO₃, precipitated)

-

Lead acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

-

Deionized water

-

Hydrogen gas (H₂)

Procedure:

-

Slurry Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a slurry of calcium carbonate (10.0 g) in deionized water (100 mL).

-

Palladium Deposition: In a separate beaker, dissolve palladium(II) chloride (0.89 g, to yield 5 wt% Pd) in a minimal amount of warm deionized water. Add this palladium solution to the stirred calcium carbonate slurry.

-

Reduction: Heat the mixture to 80 °C with continuous stirring for 1 hour. After cooling to room temperature, introduce hydrogen gas into the flask (e.g., via a balloon or a controlled gas inlet) and stir vigorously until the dark color of the palladium chloride disappears and the supernatant becomes clear.

-

Poisoning: Prepare a solution of lead acetate trihydrate (0.5 g) in deionized water (20 mL). Add this solution to the palladium on calcium carbonate slurry.

-

Final Preparation: Stir the mixture at room temperature for 1 hour.

-

Isolation and Drying: Filter the catalyst using a Büchner funnel, wash thoroughly with deionized water, and then with ethanol. Dry the catalyst in a vacuum oven at 60 °C overnight. The resulting grey powder is the Lindlar's catalyst. Caution: The dry catalyst can be pyrophoric. Handle with care under an inert atmosphere if possible.

Protocol 2: Synthesis of this compound

This protocol details the hydrogenation of 2,5-dimethyl-3-hexyne to this compound.

Materials:

-

2,5-Dimethyl-3-hexyne

-

Lindlar's catalyst (5% Pd/CaCO₃, poisoned)

-

Methanol (or another suitable solvent like hexane or ethanol)

-

Quinoline (optional, as a further poison to enhance selectivity)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a gas inlet, add 2,5-dimethyl-3-hexyne (e.g., 5.0 g, 45.4 mmol) and methanol (100 mL).

-

Catalyst Addition: Under a stream of inert gas, add Lindlar's catalyst (e.g., 250 mg, 5 wt% of the alkyne). If desired, a small amount of quinoline (e.g., 50 mg) can be added to further enhance selectivity.

-

Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a pressure-regulated source). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen (if using a gas burette) or by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.

-

Work-up: Once the reaction is complete, purge the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Solvent Removal: Remove the solvent from the filtrate by rotary evaporation under reduced pressure.

-

Purification: The crude product can be purified by distillation to yield pure this compound. The purity of the product should be assessed by GC and/or NMR spectroscopy.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of Lindlar catalyst hydrogenation.

References

Application Notes and Protocols for the Stereoselective Synthesis of cis-Alkenes Using Poisoned Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, natural products, and fine chemicals. While the complete hydrogenation of alkynes to alkanes is readily achieved, the partial reduction to form cis-alkenes requires specialized catalytic systems. Poisoned catalysts, most notably Lindlar's catalyst and the P-2 nickel catalyst, have been instrumental in achieving this selectivity. By selectively deactivating the catalyst's surface, these systems prevent over-reduction to the corresponding alkane and favor the syn-addition of hydrogen, leading to the desired cis-alkene isomer. This document provides detailed application notes, experimental protocols, and performance data for the use of these and other modern poisoned catalysts in the stereoselective synthesis of cis-alkenes.

Key Poisoned Catalyst Systems

The stereoselective semi-hydrogenation of alkynes to cis-alkenes is predominantly achieved through the use of heterogeneous catalysts that have been "poisoned" to reduce their reactivity. This poisoning prevents the further reduction of the initially formed alkene to an alkane. The most common and historically significant poisoned catalysts are Lindlar's catalyst (palladium-based) and the P-2 nickel catalyst.

Lindlar's Catalyst

Lindlar's catalyst consists of palladium deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then deactivated, or "poisoned," with lead acetate and quinoline.[1][2][3][4] The lead salt serves to poison the most active palladium sites, thereby reducing the catalyst's activity towards alkene hydrogenation.[4] Quinoline acts as a further deactivator, enhancing the selectivity for the cis-alkene product.[2] The hydrogenation reaction with Lindlar's catalyst occurs via a syn-addition of two hydrogen atoms to the same face of the alkyne triple bond, resulting in the exclusive formation of the cis-alkene.[3]

P-2 Nickel Catalyst

The P-2 nickel catalyst is a nickel boride (Ni₂B) catalyst prepared by the reduction of a nickel(II) salt, typically nickel acetate, with sodium borohydride in an ethanolic solution.[5][6] This catalyst is also highly selective for the semi-hydrogenation of alkynes to cis-alkenes. The addition of ethylenediamine can further enhance its stereospecificity, leading to very high cis:trans ratios.

Reaction Mechanism and Experimental Workflow

The general mechanism for the stereoselective synthesis of cis-alkenes using poisoned catalysts involves the chemisorption of both the alkyne and molecular hydrogen onto the catalyst surface. The poisoning of the catalyst surface ensures that the alkyne is more strongly adsorbed than the resulting alkene, facilitating the desorption of the alkene before it can be further reduced. The syn-addition of hydrogen atoms to the alkyne π-system leads to the formation of the cis-alkene.

Caption: General mechanism of alkyne semi-hydrogenation on a poisoned catalyst surface.

Caption: A typical experimental workflow for the synthesis of cis-alkenes via catalytic hydrogenation.

Experimental Protocols

Preparation of Lindlar's Catalyst (5% Pd/CaCO₃ poisoned with Pb)

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Calcium carbonate (CaCO₃), precipitated

-

Lead(II) acetate (Pb(OAc)₂)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

Procedure: [7]

-

In a round-bottom flask, dissolve 4.2 g of anhydrous palladium chloride in 45 mL of distilled water containing 4 mL of concentrated hydrochloric acid.

-

To a separate flask, add 50 g of pure, precipitated calcium carbonate to 400 mL of distilled water and stir vigorously to create a suspension.

-

Add the palladium chloride solution to the calcium carbonate suspension with continuous stirring.

-

Heat the mixture to 80 °C and stir for 10 minutes.

-

Introduce hydrogen gas into the hot suspension with vigorous shaking until no further hydrogen uptake is observed.

-

Filter the impregnated calcium carbonate and wash thoroughly with distilled water.

-

Suspend the catalyst in 500 mL of distilled water and add a solution of 5 g of lead acetate dissolved in 100 mL of distilled water.

-

Stir the mixture for 10 minutes at 20 °C, and then for 40 minutes in a boiling water bath.

-

Filter the final catalyst, wash it extensively with distilled water, and dry it in a vacuum oven at 40-45 °C.

Preparation of P-2 Nickel Catalyst (Nickel Boride)

Materials:

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

Procedure: [5]

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate in absolute ethanol.

-

In a separate flask, prepare a solution of sodium borohydride in absolute ethanol.

-

While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately.

-

The catalyst is typically generated in situ and used directly for the hydrogenation reaction.

General Procedure for Alkyne Semi-Hydrogenation

Materials:

-

Alkyne substrate

-

Poisoned catalyst (e.g., Lindlar's catalyst or P-2 Ni)

-

Solvent (e.g., ethanol, methanol, ethyl acetate, hexane)

-

Hydrogen gas (H₂)

Procedure:

-

To a reaction flask, add the alkyne substrate and the chosen solvent.

-

Add the poisoned catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the alkyne. For Lindlar's catalyst, quinoline (1-2 equivalents relative to palladium) can be added to further enhance selectivity.

-

Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a pressurized system at 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion of the reaction (disappearance of the starting alkyne), filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude cis-alkene.

-

If necessary, purify the product by column chromatography on silica gel.

Quantitative Data

The following tables summarize the performance of Lindlar's and P-2 nickel catalysts in the semi-hydrogenation of various alkynes.

Table 1: Performance of Lindlar's Catalyst in Alkyne Semi-Hydrogenation

| Alkyne Substrate | Product | Yield (%) | cis:trans Ratio | Reference |

| Phenylacetylene | Styrene | >95 | N/A | [4] |

| 2-Nonyne | cis-2-Nonene | High | >95:5 | [8] |

| 1-Phenylpropyne | cis-1-Phenylpropene | High | High | [2] |

| Acetylenedicarboxylic acid | Maleic acid | High | Exclusive cis | [3] |

Table 2: Performance of P-2 Nickel Catalyst in Alkyne Semi-Hydrogenation

| Alkyne Substrate | Product | Yield (%) | cis:trans Ratio | Reference |

| Hex-3-yne | cis-Hex-3-ene | 96 | 29:1 | |

| Hex-3-yne (with ethylenediamine) | cis-Hex-3-ene | 95.1 | 100:1 | |

| 1-Phenylpropyne (with ethylenediamine) | cis-1-Phenylpropene | High | 200:1 |

Modern Alternatives to Traditional Poisoned Catalysts

While Lindlar's and P-2 nickel catalysts are workhorses in organic synthesis, research continues to explore more sustainable, efficient, and selective alternatives. Recent advancements have focused on catalysts based on more earth-abundant and less toxic metals.

Iron-Based Catalysts

Iron complexes have emerged as promising catalysts for the selective semi-hydrogenation of alkynes.[9][10][11][12][13] Certain iron pincer complexes can catalyze the transfer hydrogenation of alkynes to exclusively Z-alkenes under mild conditions, using silanes and alcohols as the hydrogen source.[10][13]

Cobalt-Based Catalysts

Cobalt-catalyzed systems have also been developed for the stereodivergent semi-hydrogenation of alkynes.[1][3][4][7] By tuning the reaction conditions and ligands, it is possible to selectively obtain either the cis- or trans-alkene from the same alkyne starting material.[1][3][4][7]

Ligand-Modified Nickel Catalysts

The selectivity of nickel catalysts can be significantly influenced by the choice of ligands.[14][15][16][17][18][19][20] Ligand-free nickel nanoparticles generated in situ from sodium borohydride and a nickel salt can provide good cis-selectivity.[14][19] Conversely, the use of specific phosphine ligands can steer the reaction towards the formation of trans-alkenes.[17][18][20]

Conclusion

The stereoselective synthesis of cis-alkenes using poisoned catalysts remains a cornerstone of modern organic synthesis. Lindlar's catalyst and the P-2 nickel catalyst are reliable and well-established methods for achieving this transformation with high selectivity. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers in the fields of chemistry and drug development. Furthermore, the exploration of modern iron, cobalt, and ligand-modified nickel catalysts offers exciting opportunities for the development of more sustainable and versatile synthetic methodologies. Careful selection of the catalyst and reaction conditions allows for precise control over the stereochemical outcome of alkyne hydrogenation, enabling the efficient synthesis of a wide array of valuable cis-alkene building blocks.

References

- 1. Cobalt catalyzed stereodivergent semi-hydrogenation of alkynes using H2O as the hydrogen source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt-Catalyzed Stereodivergent Semihydrogenation of Alkynes: Synthesis of E- and Z-Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. [PDF] Cobalt catalyzed stereodivergent semi-hydrogenation of alkynes using H2O as the hydrogen source. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective iron-catalyzed transfer hydrogenation of terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Selective Transfer Semihydrogenation of Alkynes Catalyzed by an Iron PCP Pincer Alkyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective hydrogenation of 1-alkynes to alkenes catalyzed by an iron(II) cis-hydride {eta}{sup 2}-dihydrogen complex. A case of intramolecular reaction between {eta}{sup 2}-H{sub 2} and {sigma}-vinyl ligands (Journal Article) | OSTI.GOV [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ligand-free nickel-catalyzed semihydrogenation of alkynes with sodium borohydride: a highly efficient and selective process for cis-alkenes under ambient conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nickel‐Catalyzed Stereodivergent Synthesis of E‐ and Z‐Alkenes by Hydrogenation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. researchgate.net [researchgate.net]

- 20. A Simple Nickel Catalyst Enabling an E‐Selective Alkyne Semihydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Experimental procedure for the epoxidation of cis-2,5-Dimethyl-3-hexene

Application Note & Protocol: Epoxidation of cis-2,5-Dimethyl-3-hexene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxidation is a fundamental organic transformation that installs a three-membered cyclic ether, known as an epoxide or oxirane, across a carbon-carbon double bond. Epoxides are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles, enabling the stereospecific introduction of vicinal difunctional groups.[1] This reactivity is pivotal in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.

One of the most reliable and widely used methods for the epoxidation of unfunctionalized alkenes is the Prilezhaev reaction, which employs a peroxycarboxylic acid.[2] Meta-chloroperoxybenzoic acid (m-CPBA) is a common, commercially available, and effective reagent for this purpose, known for its high efficiency and operational simplicity.[3] The reaction proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond, which preserves the stereochemistry of the starting alkene.[4][5]

This application note provides a detailed experimental procedure for the epoxidation of this compound to yield cis-2,5-dimethyl-3,4-epoxyhexane. The protocol covers the reaction setup, work-up, purification, and characterization of the product.

Reaction Principle

The epoxidation of an alkene with m-CPBA is a stereospecific concerted reaction.[6] The pi bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. Simultaneously, a proton is transferred, and the weak O-O bond is cleaved. This results in the formation of the epoxide and the corresponding carboxylic acid byproduct, in this case, meta-chlorobenzoic acid. Because the reaction is concerted, the geometry of the starting alkene is retained in the epoxide product.[7] Therefore, the cis-alkene substrate yields the corresponding meso-epoxide.

Experimental Protocol

3.1 Materials and Equipment

-

Chemicals:

-

This compound (MW: 112.21 g/mol )[7]

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Analytical balance

-

Thin Layer Chromatography (TLC) plates and chamber

-

3.2 Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.61 g, 50.0 mmol, 1.0 equiv.). Dissolve the alkene in 50 mL of dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: While stirring vigorously, add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 12.3 g, ~55.0 mmol, 1.1 equiv.) portion-wise over 15-20 minutes. Maintain the internal temperature of the reaction below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Upon completion, cool the mixture again to 0 °C and slowly add 50 mL of saturated aqueous sodium bicarbonate solution to quench any excess peroxy acid and neutralize the meta-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 2 x 50 mL of saturated aqueous sodium bicarbonate solution and 1 x 50 mL of brine.[8]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude epoxide.

-

Purification: The resulting crude product is often of high purity. If further purification is required, simple distillation under reduced pressure can be performed. Note that some epoxides may be sensitive to decomposition on silica gel, making column chromatography challenging.[9]

Data Presentation

The following table summarizes the quantitative data for the described experimental protocol.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 5.61 g (50.0 mmol) | Limiting Reagent (1.0 equiv.) |

| m-CPBA (77%) | 12.3 g (~55.0 mmol) | Oxidizing Agent (1.1 equiv.) |

| Product | ||

| Product Name | cis-2,5-dimethyl-3,4-epoxyhexane | Also known as cis-2,3-diisopropyloxirane |

| Molecular Formula | C₈H₁₆O | |

| Molecular Weight | 128.21 g/mol | |

| Theoretical Yield | 6.41 g | Based on 100% conversion |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | 50 mL |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2 - 4 hours | Monitor by TLC/GC |

Characterization

The identity and purity of the synthesized cis-2,5-dimethyl-3,4-epoxyhexane can be confirmed using standard analytical techniques:

-

¹H NMR: The spectrum is expected to show characteristic signals for the epoxide protons and the isopropyl groups.

-

¹³C NMR: The spectrum should confirm the presence of the epoxide carbons.

-

IR Spectroscopy: Appearance of a characteristic C-O stretching band for the epoxide ring.

-

GC-MS: Provides the mass-to-charge ratio, confirming the molecular weight of the product.[10]

Safety Precautions

-

meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive when shocked or heated, especially in its pure, dry form. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound and dichloromethane are flammable and volatile.[11] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[11]

Visualized Workflow

Caption: Experimental workflow for the epoxidation of this compound.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. leah4sci.com [leah4sci.com]

- 7. This compound | 10557-44-5 | Benchchem [benchchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. scribd.com [scribd.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chembk.com [chembk.com]

Application Notes and Protocols: Platinum-Catalyzed Synthesis of cis-2,5-dimethyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. While palladium-based catalysts, such as Lindlar's catalyst, are commonly employed for the partial hydrogenation of alkynes to cis-alkenes, platinum catalysts offer a viable alternative. This document provides detailed application notes and protocols for the synthesis of cis-2,5-dimethyl-3-hexene from 2,5-dimethyl-3-hexyne using a platinum catalyst. The key to achieving high cis-selectivity is the modification of the platinum catalyst to prevent over-hydrogenation to the corresponding alkane and to favor syn-addition of hydrogen across the triple bond.

Principle of Operation

The catalytic hydrogenation of an alkyne to a cis-alkene on a heterogeneous platinum catalyst involves the following key steps:

-

Adsorption: Both hydrogen gas and the alkyne (2,5-dimethyl-3-hexyne) adsorb onto the surface of the platinum catalyst.

-

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the platinum surface, forming reactive metal-hydride species.

-

Syn-Addition: The alkyne, adsorbed on the catalyst surface, undergoes a stepwise or concerted addition of two hydrogen atoms from the same side of the triple bond. This syn-addition is crucial for the formation of the cis-alkene.

-

Desorption: The resulting cis-alkene (this compound) has a lower affinity for the catalyst surface than the starting alkyne and desorbs, allowing the catalytic cycle to continue.

To achieve high selectivity for the cis-alkene and prevent further reduction to the alkane, the activity of the platinum catalyst is often attenuated. This can be achieved by:

-

Poisoning: Introducing a "poison" such as lead acetate or quinoline, which selectively deactivates the most active catalytic sites responsible for alkene hydrogenation.

-

Bimetallic Catalyst Formation: Alloying platinum with another metal, such as tin, can modify the electronic properties and geometry of the active sites, favoring cis-alkene formation.[1][2]

Experimental Protocols

This section provides a general experimental protocol for the platinum-catalyzed synthesis of this compound. It is important to note that optimization of reaction conditions may be necessary to achieve the desired yield and selectivity.

Materials

-

2,5-dimethyl-3-hexyne (starting material)

-

Platinum-based catalyst (e.g., 5% Pt on carbon, Adams' catalyst (PtO₂), or a modified Pt catalyst)

-

Catalyst modifier/"poison" (e.g., quinoline or lead(II) acetate) - optional, but recommended for high cis-selectivity

-

Solvent (e.g., methanol, ethanol, ethyl acetate, or hexane)

-

Hydrogen gas (high purity)

-

Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon hydrogenation setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel, filter paper, or a syringe filter)

General Procedure for Hydrogenation

-

Catalyst Preparation (if using a modified catalyst):

-

For a "poisoned" catalyst, the platinum catalyst can be pre-treated with a solution of the poison (e.g., quinoline in the chosen solvent) before the addition of the alkyne. The amount of poison typically ranges from 5-10% by weight relative to the catalyst.

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add the platinum catalyst (typically 1-5 mol% relative to the alkyne).

-

Add the solvent (e.g., 10 mL per 1 mmol of alkyne).

-

If using a poison, add the appropriate amount at this stage and stir the mixture for 10-15 minutes.

-

Add the 2,5-dimethyl-3-hexyne to the flask.

-

-

Hydrogenation:

-

Securely attach the flask to the hydrogenation apparatus.

-

Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm). For a balloon setup, a balloon filled with hydrogen is attached to the flask.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

-

Work-up:

-